Cas no 1090935-59-3 (2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate structure
1090935-59-3 structure
商品名:2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
CAS番号:1090935-59-3
MF:C19H19Cl2N3O4
メガワット:424.277862787247
CID:5450814
PubChem ID:25337294

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-2-oxoethyl 3,6-dichloro-2-pyridinecarboxylate
    • AKOS007939049
    • 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 3,6-DICHLOROPYRIDINE-2-CARBOXYLATE
    • CHEMBL2142390
    • EN300-26607380
    • 1090935-59-3
    • MLS001080905
    • SMR000708133
    • Z16551997
    • 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
    • インチ: 1S/C19H19Cl2N3O4/c1-27-14-4-2-13(3-5-14)23-8-10-24(11-9-23)17(25)12-28-19(26)18-15(20)6-7-16(21)22-18/h2-7H,8-12H2,1H3
    • InChIKey: ZKGXSNMTTKHYBB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(N=C1C(=O)OCC(N1CCN(C2C=CC(=CC=2)OC)CC1)=O)Cl

計算された属性

  • せいみつぶんしりょう: 423.0752615g/mol
  • どういたいしつりょう: 423.0752615g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 537
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 72Ų

じっけんとくせい

  • 密度みつど: 1.380±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 639.0±55.0 °C(Predicted)
  • 酸性度係数(pKa): 3.38±0.10(Predicted)

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26607380-0.05g
2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
1090935-59-3 95.0%
0.05g
$212.0 2025-03-20

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 関連文献

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylateに関する追加情報

Introduction to 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1090935-59-3) and Its Emerging Applications in Chemical Biology

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, identified by its CAS number 1090935-59-3, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a piperazine moiety linked to a pyridine core, has garnered attention due to its structural complexity and potential therapeutic applications. The presence of both 3,6-dichloropyridine and 4-methoxyphenyl substituents enhances its pharmacological profile, making it a valuable scaffold for drug discovery.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting various biological pathways. The unique structural features of 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate make it particularly interesting for researchers investigating neurological disorders, cardiovascular diseases, and inflammatory conditions. The piperazine ring is a well-known pharmacophore in medicinal chemistry, often employed in the design of drugs that interact with neurotransmitter receptors. Its interaction with these targets can modulate synaptic transmission and potentially alleviate symptoms associated with central nervous system (CNS) disorders.

One of the most compelling aspects of this compound is its ability to cross the blood-brain barrier (BBB), a critical factor for CNS drug development. The 4-methoxyphenyl group may contribute to this property by enhancing lipophilicity, while the dichloropyridine moiety influences electronic distribution and binding affinity. Recent studies have demonstrated that derivatives of this class exhibit promising activity against enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in mood disorders and pain signaling, respectively.

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex framework efficiently. The dichloropyridine component is particularly challenging to handle due to its reactivity but is essential for achieving the desired pharmacological properties.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Docking simulations have revealed that the piperazine nitrogen atoms interact favorably with acidic residues in enzyme active sites, while the aromatic rings stack effectively within hydrophobic pockets. These insights have guided modifications aimed at optimizing potency and selectivity.

Preclinical investigations have begun to explore the potential of 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate as a lead compound for further development. Initial in vitro assays indicate moderate inhibition of MAO-A and MAO-B enzymes, suggesting its utility in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Additionally, its interaction with COX enzymes hints at anti-inflammatory applications, making it a candidate for addressing conditions like rheumatoid arthritis.

The role of 3,6-dichloropyridine in modulating enzyme activity is particularly noteworthy. Chlorinated pyridines are known for their enhanced binding affinity due to electron-withdrawing effects that stabilize negative charges on transition states during catalysis. This feature has been exploited in designing kinase inhibitors as well as other enzyme-targeted therapeutics. The dichloro substitution pattern in this compound likely contributes to its versatility by fine-tuning electronic properties without compromising solubility or metabolic stability.

Recent advances in drug delivery systems have opened new avenues for utilizing 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate effectively. Nanoparticle formulations encapsulating this compound have shown improved bioavailability and targeted delivery to affected tissues. Such innovations are crucial for enhancing therapeutic outcomes while minimizing side effects associated with systemic administration.

The impact of this compound extends beyond academic research; it holds promise for addressing unmet medical needs globally. By leveraging cutting-edge synthetic methodologies and computational tools, researchers are paving the way for next-generation therapeutics derived from similar scaffolds. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate these findings into clinical practice.

In conclusion,2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1090935-59-3) exemplifies how structural innovation can drive progress in chemical biology and drug discovery. Its unique combination of pharmacophoric elements positions it as a versatile tool for developing treatments against diverse diseases. As research continues to uncover new applications and refine synthetic approaches,this compound will undoubtedly play an important role in shaping future medical therapies.

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